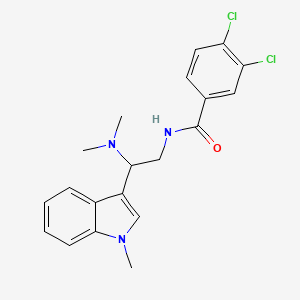

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of indole-based inhibitors. It has been studied extensively for its potential use in scientific research applications due to its ability to selectively target specific enzymes and proteins.

Scientific Research Applications

Alzheimer's Disease Research

Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds have been instrumental in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. Their application enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).

Environmental Toxicology

The environmental impact and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including U-47700, highlight the need for continuous monitoring of new psychoactive substances. Research in this area focuses on understanding the chemistry, prevalence, and potential harm of these compounds to inform international early warning systems and guide detailed risk assessments (Sharma et al., 2018).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) are a testament to the importance of simple structures in supramolecular self-assembly behaviors. Their applications range from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases their versatility as a supramolecular building block (Cantekin et al., 2012).

Advanced Oxidation Processes

The degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs) demonstrates the importance of understanding kinetics, mechanisms, and by-products in water treatment technologies. This research is crucial for enhancing the degradation of contaminants and ensuring environmental safety (Qutob et al., 2022).

Antituberculosis Activity

The antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in medical applications. This area of research explores the structural diversity, toxicity, and mechanism of action of organotin complexes, contributing to the development of new therapeutic agents (Iqbal et al., 2015).

properties

IUPAC Name |

3,4-dichloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-23-20(26)13-8-9-16(21)17(22)10-13/h4-10,12,19H,11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGLTEVNCWGYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)

![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)

![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)